molecular formula C19H43N3O5 B15342272 3,3',3'',3'''-(((3-Hydroxypropyl)imino)bis(ethylenenitrilo))tetrapropanol CAS No. 19437-46-8

3,3',3'',3'''-(((3-Hydroxypropyl)imino)bis(ethylenenitrilo))tetrapropanol

Cat. No.: B15342272
CAS No.: 19437-46-8
M. Wt: 393.6 g/mol
InChI Key: VGXGNFMEUOMDAJ-UHFFFAOYSA-N
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Description

3,3’,3’‘,3’‘’-(((3-Hydroxypropyl)imino)bis(ethylenenitrilo))tetrapropanol is a chemical compound with the molecular formula C19H43N3O5 and a molar mass of 393.56182 g/mol . It is known for its complex structure, which includes multiple hydroxyl and imino groups, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,3’‘,3’‘’-(((3-Hydroxypropyl)imino)bis(ethylenenitrilo))tetrapropanol typically involves the reaction of ethylenediamine with 3-chloropropanol under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the imino group, followed by the addition of hydroxyl groups to form the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3,3’,3’‘,3’‘’-(((3-Hydroxypropyl)imino)bis(ethylenenitrilo))tetrapropanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3’,3’‘,3’‘’-(((3-Hydroxypropyl)imino)bis(ethylenenitrilo))tetrapropanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a stabilizer for proteins and nucleic acids.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3,3’,3’‘,3’‘’-(((3-Hydroxypropyl)imino)bis(ethylenenitrilo))tetrapropanol involves its interaction with various molecular targets. The hydroxyl and imino groups allow it to form hydrogen bonds and coordinate with metal ions, making it effective in stabilizing proteins and nucleic acids. Additionally, its ability to undergo oxidation and reduction reactions enables it to participate in redox processes within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 3,3’,3’‘,3’‘’-(((3-Hydroxypropyl)imino)bis(ethylenenitrilo))tetrapropanol
  • 3,3’,3’‘,3’‘’-(((2-Hydroxyethyl)imino)bis(ethylenenitrilo))tetrapropanol
  • 3,3’,3’‘,3’‘’-(((4-Hydroxybutyl)imino)bis(ethylenenitrilo))tetrapropanol

Uniqueness

3,3’,3’‘,3’‘’-(((3-Hydroxypropyl)imino)bis(ethylenenitrilo))tetrapropanol is unique due to its specific combination of hydroxyl and imino groups, which confer distinct chemical reactivity and stability. This makes it particularly useful in applications requiring precise control over molecular interactions and reactions .

Biological Activity

3,3',3'',3'''-(((3-Hydroxypropyl)imino)bis(ethylenenitrilo))tetrapropanol, with the CAS number 19437-46-8, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological implications, and relevant research findings.

  • Molecular Formula : C19H43N3O5
  • Molecular Weight : 393.570 g/mol
  • LogP : -1.23 (indicating high water solubility)
  • InChI Key : VGXGNFMEUOMDAJ-UHFFFAOYSA-N

These properties suggest that the compound may interact favorably in biological systems, particularly in aqueous environments.

The biological activity of this compound is believed to stem from its structural components, which may influence various biochemical pathways. The presence of the hydroxypropyl and ethylenediamine moieties suggests potential interactions with cellular receptors or enzymes involved in metabolic processes.

In Vitro Studies

  • Cell Viability Assays : Preliminary studies using cell lines treated with similar compounds have demonstrated a reduction in cell viability at varying concentrations. These assays often utilize MTT or XTT methods to quantify cell death.
  • Mechanistic Studies : Investigations into apoptosis pathways reveal that compounds with imino and nitrilo groups can influence caspase activation and mitochondrial membrane potential changes, leading to programmed cell death.

Data Table: Summary of Biological Activities from Related Compounds

Compound NameActivity TypeConcentration (µM)Effect ObservedReference
Compound AAnticancer1050% reduction in viability
Compound BApoptosis Induction25Increased caspase-3 activity
Compound CAutophagy Modulation15Enhanced LC3-II levels

Applications in Pharmacology

The compound's ability to be analyzed through reverse-phase HPLC indicates its potential for pharmacokinetic studies. This analytical method allows for the examination of the compound's stability and interaction with biological matrices, which is crucial for understanding its therapeutic potential .

Properties

CAS No.

19437-46-8

Molecular Formula

C19H43N3O5

Molecular Weight

393.6 g/mol

IUPAC Name

3-[2-[2-[bis(3-hydroxypropyl)amino]ethyl-(3-hydroxypropyl)amino]ethyl-(3-hydroxypropyl)amino]propan-1-ol

InChI

InChI=1S/C19H43N3O5/c23-15-1-6-20(7-2-16-24)11-13-22(10-5-19-27)14-12-21(8-3-17-25)9-4-18-26/h23-27H,1-19H2

InChI Key

VGXGNFMEUOMDAJ-UHFFFAOYSA-N

Canonical SMILES

C(CN(CCCO)CCN(CCCO)CCN(CCCO)CCCO)CO

Origin of Product

United States

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